Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate
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Overview
Description
Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate is an organic compound with the molecular formula C16H19FNO3P. It is a phosphonate ester that features a pyridine ring substituted with a 3-fluorophenyl group and a diethyl phosphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate typically involves the reaction of a pyridine derivative with a phosphonate ester. One common method includes the use of a palladium-catalyzed coupling reaction, where a pyridine derivative is reacted with a diethyl phosphonate in the presence of a palladium catalyst and a suitable base . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids
Reduction: Phosphine derivatives
Substitution: Substituted pyridine or phosphonate compounds
Scientific Research Applications
Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or antagonist by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Diethyl ((5-(3-chlorophenyl)pyridin-2-yl)methyl)phosphonate
- Diethyl ((5-(3-bromophenyl)pyridin-2-yl)methyl)phosphonate
- Diethyl ((5-(3-methylphenyl)pyridin-2-yl)methyl)phosphonate
Uniqueness
Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(diethoxyphosphorylmethyl)-5-(3-fluorophenyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FNO3P/c1-3-20-22(19,21-4-2)12-16-9-8-14(11-18-16)13-6-5-7-15(17)10-13/h5-11H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOPYWOLIYKTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=NC=C(C=C1)C2=CC(=CC=C2)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380894-77-9 |
Source
|
Record name | Diethyl {[4-(3-fluorophenyl)-2-pyridyl]methyl} phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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